tert-butyl N-[3-(2-hydroxyethyl)azetidin-3-yl]carbamate hydrochloride
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Overview
Description
tert-Butyl N-[3-(2-hydroxyethyl)azetidin-3-yl]carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is known for its use in various chemical and biological applications due to its unique structure and properties .
Preparation Methods
The synthesis of tert-butyl N-[3-(2-hydroxyethyl)azetidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-(2-hydroxyethyl)azetidine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
tert-Butyl N-[3-(2-hydroxyethyl)azetidin-3-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[3-(2-hydroxyethyl)azetidin-3-yl]carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-hydroxyethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[3-(2-hydroxyethyl)azetidin-3-yl]carbamate hydrochloride include:
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound has a similar structure but lacks the azetidine ring.
N-Boc-ethanolamine:
The uniqueness of this compound lies in its azetidine ring, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
2731007-88-6 |
---|---|
Molecular Formula |
C10H21ClN2O3 |
Molecular Weight |
252.7 |
Purity |
95 |
Origin of Product |
United States |
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